4-Chloro-3-({[(2-chlorophenyl)carbonyl]carbamothioyl}amino)benzoic acid 4-Chloro-3-({[(2-chlorophenyl)carbonyl]carbamothioyl}amino)benzoic acid
Brand Name: Vulcanchem
CAS No.: 535978-55-3
VCID: VC20522342
InChI: InChI=1S/C15H10Cl2N2O3S/c16-10-4-2-1-3-9(10)13(20)19-15(23)18-12-7-8(14(21)22)5-6-11(12)17/h1-7H,(H,21,22)(H2,18,19,20,23)
SMILES:
Molecular Formula: C15H10Cl2N2O3S
Molecular Weight: 369.2 g/mol

4-Chloro-3-({[(2-chlorophenyl)carbonyl]carbamothioyl}amino)benzoic acid

CAS No.: 535978-55-3

Cat. No.: VC20522342

Molecular Formula: C15H10Cl2N2O3S

Molecular Weight: 369.2 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-3-({[(2-chlorophenyl)carbonyl]carbamothioyl}amino)benzoic acid - 535978-55-3

Specification

CAS No. 535978-55-3
Molecular Formula C15H10Cl2N2O3S
Molecular Weight 369.2 g/mol
IUPAC Name 4-chloro-3-[(2-chlorobenzoyl)carbamothioylamino]benzoic acid
Standard InChI InChI=1S/C15H10Cl2N2O3S/c16-10-4-2-1-3-9(10)13(20)19-15(23)18-12-7-8(14(21)22)5-6-11(12)17/h1-7H,(H,21,22)(H2,18,19,20,23)
Standard InChI Key UKAZWSJYYICWCC-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C(=C1)C(=O)NC(=S)NC2=C(C=CC(=C2)C(=O)O)Cl)Cl

Introduction

4-Chloro-3-({[(2-chlorophenyl)carbonyl]carbamothioyl}amino)benzoic acid is a synthetic organic compound characterized by its complex molecular structure, which includes a chloro substituent on the benzene ring, a carbamothioyl group, and an amino linkage. This compound belongs to the class of aromatic carboxylic acids and is notable for its potential applications in pharmaceuticals and agrochemicals due to its unique chemical properties.

Synthesis

The synthesis of 4-Chloro-3-({[(2-chlorophenyl)carbonyl]carbamothioyl}amino)benzoic acid typically involves multiple steps, starting with precursors such as 4-chlorobenzoic acid and 2-chloroaniline. The process requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to optimize yield and minimize by-products.

Biological Activity

Research into the biological activity of 4-Chloro-3-({[(2-chlorophenyl)carbonyl]carbamothioyl}amino)benzoic acid suggests potential antimicrobial and anticancer properties. Compounds with similar structures have been studied for their ability to inhibit specific enzymes or pathways involved in cancer progression. The presence of chloro and carbamothioyl groups may enhance its bioactivity through increased lipophilicity or interaction with biological targets.

Biological ActivityMechanismPotential Applications
Antimicrobial ActivityInhibition of microbial enzymesPharmaceutical applications
Anticancer ActivityInhibition of cancer-related pathwaysOncology research

Interaction Studies

Interaction studies involving 4-Chloro-3-({[(2-chlorophenyl)carbonyl]carbamothioyl}amino)benzoic acid focus on its binding affinity with various biological targets, including enzymes and receptors. Techniques such as molecular docking, surface plasmon resonance, and isothermal titration calorimetry are employed to elucidate these interactions.

Similar Compounds

Several compounds share structural similarities with 4-Chloro-3-({[(2-chlorophenyl)carbonyl]carbamothioyl}amino)benzoic acid, including:

Compound NameStructure HighlightsUnique Features
4-Chloro-2-[(3-iodophenyl)carbamoylamino]benzoic AcidContains iodine instead of chlorinePotential use as an imaging agent
3-{[(4-Chlorophenyl)carbamoyl]amino}benzoic AcidSimilar amine and carbonyl groupsDifferent substitution pattern on the benzene ring

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